molecular formula C19H18BrClF2N2O4S B6076796 4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE

4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B6076796
M. Wt: 523.8 g/mol
InChI Key: GPLFSQNVCCJCTB-UHFFFAOYSA-N
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Description

4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The indole moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. Generally, the compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-{2-[5-(CHLOROFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE
  • 4-BROMO-N-{2-[5-(DIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE

Uniqueness

The presence of the chlorodifluoromethoxy group in 4-BROMO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-3-METHOXYBENZENE-1-SULFONAMIDE makes it unique compared to other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for research and development.

Properties

IUPAC Name

4-bromo-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClF2N2O4S/c1-11-14(15-9-12(29-19(21,22)23)3-6-17(15)25-11)7-8-24-30(26,27)13-4-5-16(20)18(10-13)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLFSQNVCCJCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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